molecular formula C16H20Cl2N4O2 B14935298 N-[2-(cyclopropylamino)-2-oxoethyl]-4-(3,4-dichlorophenyl)piperazine-1-carboxamide

N-[2-(cyclopropylamino)-2-oxoethyl]-4-(3,4-dichlorophenyl)piperazine-1-carboxamide

Cat. No.: B14935298
M. Wt: 371.3 g/mol
InChI Key: NPWMQRFUDOEBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Cyclopropylamino)-2-oxoethyl]-4-(3,4-dichlorophenyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a 3,4-dichlorophenyl group attached to the piperazine ring and a cyclopropylamino-2-oxoethyl substituent on the carboxamide moiety. This compound shares structural motifs with sigma receptor ligands and carboxamide-based intermediates, which are critical in neurological and synthetic applications. The 3,4-dichlorophenyl group is a common pharmacophore in sigma receptor modulators (e.g., BD 1008, BD 1047), while the cyclopropylamino group introduces conformational rigidity .

Properties

Molecular Formula

C16H20Cl2N4O2

Molecular Weight

371.3 g/mol

IUPAC Name

N-[2-(cyclopropylamino)-2-oxoethyl]-4-(3,4-dichlorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C16H20Cl2N4O2/c17-13-4-3-12(9-14(13)18)21-5-7-22(8-6-21)16(24)19-10-15(23)20-11-1-2-11/h3-4,9,11H,1-2,5-8,10H2,(H,19,24)(H,20,23)

InChI Key

NPWMQRFUDOEBOE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopropylamino)-2-oxoethyl]-4-(3,4-dichlorophenyl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-(3,4-dichlorophenyl)piperazine with 2-bromo-N-cyclopropylacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopropylamino)-2-oxoethyl]-4-(3,4-dichlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[2-(cyclopropylamino)-2-oxoethyl]-4-(3,4-dichlorophenyl)piperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclopropylamino)-2-oxoethyl]-4-(3,4-dichlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological and Receptor Binding Comparisons

Table 2: Receptor Binding Affinities and Functional Activity
Compound Name Sigma-1 Receptor Ki (nM) Functional Activity Key Findings
BD 1008 0.55 Antagonist Gold-standard sigma-1 ligand
BD 1047 - Antagonist Structural analog with reduced potency
(+)-Pentazocine ~100 (at sigma-1) Agonist Activity reversed by DCP-containing antagonists
Target Compound Not reported Hypothesized sigma modulator Structural similarity suggests potential activity

Key Insights :

  • Sigma Receptor Modulation : The DCP group is critical for sigma-1 binding, as seen in BD 1008 (Ki = 0.55 nM). The target compound’s DCP moiety suggests similar targeting but requires empirical validation .
  • Conformational Effects: Piperazine rings in analogs (e.g., BD 1008, N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) adopt chair conformations, which stabilize receptor interactions .

Physicochemical and Spectral Comparisons

  • Melting Points : Chlorophenyl derivatives (e.g., A6: 189.8–191.4°C , 5d: 162–163°C ) show variability based on substituent polarity. The target compound’s melting point is unreported but expected to align with DCP-containing analogs.
  • NMR Profiles : Analogs like A2 (3-fluorophenyl) and 5d (3,4-DCP) exhibit distinct aromatic proton shifts (δ 6.8–7.5 ppm) and carboxamide carbonyl signals (δ 165–170 ppm) . The target compound’s cyclopropyl group would introduce unique methylene signals (δ 1.0–1.5 ppm).

Recommendations :

  • Conduct binding assays to determine sigma-1/sigma-2 affinity.
  • Compare metabolic stability with flexible analogs (e.g., BD 1008).
  • Explore enantioselectivity, as seen in bicyclic piperazines .

Q & A

Q. What are the optimal synthetic routes for N-[2-(cyclopropylamino)-2-oxoethyl]-4-(3,4-dichlorophenyl)piperazine-1-carboxamide, considering yield and purity?

The synthesis typically involves coupling a substituted piperazine core with functionalized acetamide derivatives. Key steps include:

  • Reagent Selection : Use 1-(3,4-dichlorophenyl)piperazine as a starting material, reacting it with α-chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the carboxamide bond .
  • Purification : Normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) effectively isolates the target compound, minimizing byproducts .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of cyclopropylamine) and reaction temperatures (60–80°C) to enhance efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Spectroscopic Analysis : Employ 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions (e.g., cyclopropylamino and dichlorophenyl groups) .
  • X-ray Crystallography : Resolve crystal structures to confirm piperazine ring conformation (chair vs. boat) and intermolecular hydrogen bonding patterns (e.g., N–H⋯O interactions) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight (C₁₆H₁₈Cl₂N₄O₂) and isotopic patterns .

Q. What purification techniques are effective for isolating this compound?

  • Chromatography : Normal-phase silica gel chromatography with methanol/ammonium hydroxide gradients removes polar impurities .
  • Recrystallization : Use ethanol/water mixtures to obtain high-purity crystalline forms (>98% by HPLC) .
  • Salt Formation : Convert the free base into hydrochloride or maleate salts for improved stability and solubility, confirmed via XRPD and DSC .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity?

  • Substituent Effects : Replace the 3,4-dichlorophenyl group with 2-methoxyphenyl to assess dopamine D3 receptor selectivity. Bioassays (e.g., radioligand binding) reveal 10-fold higher affinity for D3 over D2 receptors .
  • Linker Optimization : Shorten the carboxamide ethyl chain to reduce metabolic instability, monitored via hepatic microsomal assays .
  • Enantiomeric Impact : Synthesize R/S enantiomers using chiral catalysts (e.g., (R)-BINOL) and compare pharmacokinetic profiles in rodent models .

Q. What strategies address discrepancies in bioactivity data across studies?

  • Purity Validation : Use HPLC with a tetrabutylammonium hydroxide-phosphate buffer (pH 5.5) to detect trace impurities (>99.5% purity required for reproducibility) .
  • Assay Standardization : Control variables like buffer ionic strength (e.g., 0.1 M PBS) and incubation time (30–60 min) to minimize variability in receptor binding studies .
  • Metabolite Screening : Identify oxidative metabolites (e.g., N-dealkylation products) via LC-MS to explain reduced in vivo efficacy .

Q. What analytical techniques are critical for stability studies under varying conditions?

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C) under nitrogen atmospheres to assess thermal stability .
  • Photostability Assays : Expose samples to UV light (λ = 254 nm) for 48 hours and quantify degradation via HPLC area normalization .
  • Hydrolytic Resistance : Test pH-dependent stability (pH 1–13) using phosphate buffers, with NMR tracking carboxamide bond hydrolysis .

Q. How can enantioselective synthesis be designed for chiral centers in derivatives?

  • Chiral Auxiliaries : Incorporate (R)-2-oxothiazolidine-4-carboxamide groups during coupling reactions, achieving >90% enantiomeric excess (ee) .
  • Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers in racemic mixtures .
  • Asymmetric Catalysis : Apply palladium-catalyzed cross-coupling with chiral phosphine ligands (e.g., Josiphos) for stereocontrol .

Q. How does molecular conformation affect receptor binding and selectivity?

  • Piperazine Ring Dynamics : X-ray data show that chair conformations optimize hydrophobic interactions with receptor pockets (e.g., D3 receptor), while boat conformations reduce binding affinity .
  • Docking Simulations : Use AutoDock Vina to model interactions between the dichlorophenyl group and aryl-binding domains (ΔG = -9.2 kcal/mol) .
  • Fluorine Scanning : Replace chlorine atoms with fluorine to enhance π-stacking interactions, validated via SPR binding assays (Kd = 12 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.